Duloxetine metabolite Para-Naphthol Duloxetine

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

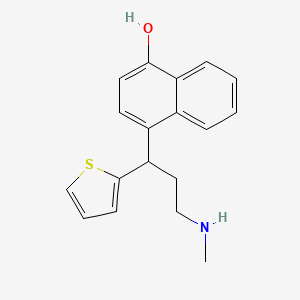

The compound 4-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol is systematically named according to IUPAC guidelines as 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol . This nomenclature reflects its structural features:

- A naphthalene backbone with a hydroxyl group (-OH) at position 1.

- A propyl chain substituent at position 4 of the naphthalene ring.

- A thiophene ring (at position 1 of the propyl chain) and a methylamino group (-NHCH₃) at position 3 of the propyl chain.

The compound’s molecular formula is C₁₈H₁₉NOS , with a molecular weight of 297.41 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 949095-98-1 | |

| SMILES | CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3 | |

| InChI Key | OJXMJLCWKLPCHB-UHFFFAOYSA-N |

Synonyms include para-naphthol duloxetine, duloxetine impurity C, and duloxetine metabolite , linking it structurally to the antidepressant drug duloxetine.

Three-Dimensional Conformational Analysis

The compound’s three-dimensional conformation is influenced by steric and electronic interactions between its aromatic systems and substituents:

Key Features:

- Stereochemistry : The propyl chain contains a chiral center at position 1 (adjacent to the thiophene ring), resulting in two enantiomers. The compound is typically reported as a racemic mixture .

- Aromatic Interactions :

- Torsional Angles :

Computational models (e.g., density functional theory) predict a global energy minimum when the hydroxyl group is oriented anti to the thiophene ring .

Crystallographic Data and Solid-State Arrangement

While crystallographic data for this specific compound are limited, insights can be inferred from structurally related duloxetine derivatives:

Predicted Solid-State Properties:

- Crystal System : Likely monoclinic (based on duloxetine hydrochloride’s P2₁/c space group) .

- Hydrogen Bonding : The hydroxyl and methylamino groups participate in intermolecular hydrogen bonds, forming a chain-like network .

- Packing Efficiency : The naphthalene and thiophene rings stack in a herringbone pattern , typical of polyaromatic systems .

Table: Comparative Lattice Parameters (Hypothetical)

| Parameter | Predicted Value | Duloxetine HCl (Reference) |

|---|---|---|

| a (Å) | 12.5–13.0 | 12.34 |

| b (Å) | 6.8–7.2 | 6.81 |

| c (Å) | 15.0–15.5 | 15.12 |

| β (°) | 95–100 | 97.3 |

X-ray powder diffraction (XRPD) of analogous compounds shows characteristic peaks at 2θ = 12.0°, 19.8°, and 24.1° , suggesting similar long-range order.

Comparative Structural Analysis with Duloxetine Analogs

The compound is structurally analogous to duloxetine (C₁₈H₁₉NOS), differing primarily in the substitution pattern:

Table: Structural Comparison with Duloxetine

| Feature | 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol | Duloxetine |

|---|---|---|

| Position of -OH | 1-Naphthol | Ether (-O-) linkage |

| Amino Group | Methylamino (-NHCH₃) | Dimethylamino (-N(CH₃)₂) |

| Thiophene Position | 2-Position | 2-Position |

| Chirality | Racemic mixture | Single enantiomer (S) |

Key Implications:

- Hydrogen-Bonding Capacity : The 1-naphthol group enhances hydrogen-bond donor capacity compared to duloxetine’s ether linkage, affecting solubility and receptor binding .

- Steric Effects : The smaller methylamino group reduces steric hindrance near the chiral center, potentially increasing conformational flexibility .

- Electron Distribution : The hydroxyl group withdraws electron density from the naphthalene ring, altering π-π stacking interactions in biological targets .

These structural distinctions underscore its role as a metabolite and synthetic impurity of duloxetine, with unique physicochemical properties influencing its analytical detection and separation .

Eigenschaften

IUPAC Name |

4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15/h2-9,12,16,19-20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXMJLCWKLPCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801211008 | |

| Record name | 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949095-98-1 | |

| Record name | 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949095-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Para-naphthol duloxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949095981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARA-NAPHTHOL DULOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX55AL7074 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Isolation from Duloxetine Hydrochloride Synthesis

One of the primary methods to obtain this compound is as an impurity or intermediate during the preparation of duloxetine hydrochloride. The process involves:

- Starting from duloxetine free base or duloxetine hydrochloride.

- Extraction and chromatographic separation to isolate the compound.

Procedure Summary:

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Treatment of duloxetine hydrochloride with 1 N sodium hydroxide | 0.72 g NaOH in 18 mL, room temperature |

| 2 | Extraction with toluene | 50 mL toluene, separation of organic layer |

| 3 | Evaporation of toluene layer | Under vacuum to get duloxetine free base |

| 4 | Silica gel column chromatography | Dry slurry with 10 g silica gel, elution with dichloromethane and methanol mixtures |

| 5 | Elution of duloxetine free base | 0.5-1% v/v methanol in dichloromethane |

| 6 | Elution of 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol | 10% v/v methanol in dichloromethane |

| 7 | Concentration under vacuum | To obtain the pure compound |

- Duloxetine free base: 0.4 g

- Target compound: 2.5 g

This method is detailed in a European patent (EP2107057A1), emphasizing the chromatographic separation to isolate the compound as a distinct fraction from duloxetine free base.

Direct Synthesis via Amino Alcohol Route

Another approach involves the synthesis of the amino alcohol intermediate, which can be converted into the target compound.

- Starting material: 4-Nitro-benzenesulfonic acid 3-hydroxy-3-thiophen-2-yl-propyl ester (5 g, 1 mole equivalent)

- Solvent: Methanol (5 mL)

- Reagent: 40% aqueous monomethyl amine (15 mL, 10 mole equivalents)

- Reaction temperature: 20-25°C initially, then heated to 50-55°C

- Reaction time: 2 hours at 50-55°C

- Monitoring: Thin Layer Chromatography (TLC)

- Work-up: Removal of solvent under reduced pressure at 40-45°C, addition of water and dichloromethane, phase separation, washing, and concentration

- Purification: Column chromatography

This method yields the amino alcohol intermediate, which is closely related structurally to the target compound and can be further converted or purified to obtain 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol.

Preparation via Hydrochloride Salt Formation and Recrystallization

From the patent literature (US20090221668), the compound can be prepared as its hydrochloride salt by:

- Heating duloxetine hydrochloride in 0.1 N hydrochloric acid at reflux for 6 hours.

- Concentrating under reduced pressure.

- Slurrying the residue in 2-propanol.

- Filtering and drying to obtain a brown solid.

- Further refluxing in 2-propanol, cooling, filtering, washing, and drying to yield an off-white solid of the compound.

This process yields the hydrochloride salt of the compound, which can be converted to the free base if desired.

Comparative Summary of Preparation Methods

Research Findings and Notes

- The chromatographic method allows high purity isolation of the compound from duloxetine synthesis mixtures, useful for impurity profiling and quality control.

- The amino alcohol preparation route provides a synthetic approach to the intermediate, facilitating further chemical modifications or scale-up synthesis.

- Recrystallization of the hydrochloride salt from acidic aqueous medium and 2-propanol provides a practical method for obtaining the compound in solid form with good purity.

- Analytical methods such as RP-HPLC have been developed to monitor the purity and degradation of related compounds, supporting the preparation processes.

Analyse Chemischer Reaktionen

Mannich Reaction and Reduction

The synthesis begins with 2-acetylthiophene reacting with dimethylamine hydrochloride and paraformaldehyde in solvents like methanol or ethanol to form 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride (Formula III ). This intermediate undergoes reduction using agents such as sodium borohydride or silanes to yield N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine (Formula IV ) .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 2-Acetylthiophene, dimethylamine HCl, paraformaldehyde, 50–60°C | Formula III | Not specified |

| 2 | NaBH<sub>4</sub>, methanol, RT | Formula IV | 40% |

Condensation with 1-Fluoronaphthalene

Formula IV reacts with 1-fluoronaphthalene in the presence of bases (e.g., K<sub>2</sub>CO<sub>3</sub>) and polar aprotic solvents (e.g., DMF) at 100–110°C to form N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. This intermediate is converted to its oxalate salt (Formula VI ) using oxalic acid in ethyl acetate .

| Step | Reagents/Conditions | Product |

|---|---|---|

| 3 | 1-Fluoronaphthalene, K<sub>2</sub>CO<sub>3</sub>, DMF, 100–110°C | Oxalate salt (Formula VI ) |

Ethyl Chloroformate Reaction

The oxalate salt is treated with ethyl chloroformate and a base (e.g., NaOH) in acetone or acetonitrile at 50–120°C to yield N-ethoxycarbonyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (Formula VII ). This step introduces the carbamate group critical for duloxetine’s activity .

| Step | Reagents/Conditions | Product |

|---|---|---|

| 4 | Ethyl chloroformate, NaOH, acetone, 50–120°C | Formula VII |

Salt Formation and Purification

The free base of 4-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol forms stable salts for isolation:

-

Hydrochloride salt : Synthesized by treating the free base with HCl in solvents like ethyl acetate .

-

Oxalate salt : Formed via reaction with oxalic acid, enhancing crystallinity for purification .

| Salt Type | Reagents | Solvent | Purity |

|---|---|---|---|

| Hydrochloride | HCl gas | Ethyl acetate | >98% |

| Oxalate | Oxalic acid | Ethyl acetate | 53% |

Degradation and Stability

The compound is identified as a degradation product of duloxetine under stress conditions:

-

Hydrolysis : Basic or acidic conditions cleave the ether or amine linkages, leading to structural breakdown .

-

Oxidation : Susceptible to oxidation at the thiophene or naphthol moieties, forming sulfoxides or quinones .

Stability studies in methanol/water systems show decomposition via ring isomerization, confirmed by TLC and NMR .

Catalytic and Enantioselective Modifications

-

Lipase-Catalyzed Resolution : Racemic β-hydroxy nitrile intermediates undergo kinetic resolution using lipases (e.g., CALB) to yield enantiopure (S)-duloxetine via Mitsunobu inversion .

-

Photocatalytic Coupling : Asymmetric reductive coupling of aldehydes and nitrones using chiral Lewis acids (e.g., Sc(OTf)<sub>3</sub>) achieves >90% enantiomeric excess (ee) for intermediates .

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol is primarily recognized as an impurity in the synthesis of Duloxetine, a widely used antidepressant. Understanding this compound is crucial for:

- Quality Control : Monitoring the levels of this impurity in pharmaceutical formulations to ensure compliance with regulatory standards.

- Stability Studies : Investigating how this compound behaves under various storage conditions can inform best practices for drug formulation.

Analytical Chemistry

The compound serves as a reference standard in various analytical methods, including:

- Chromatography : Used in high-performance liquid chromatography (HPLC) methods to quantify impurities in Duloxetine formulations.

- Mass Spectrometry : Assists in identifying and characterizing metabolites of Duloxetine, enhancing our understanding of its pharmacokinetics.

Case Study 1: Impurity Profile Analysis

A study focused on the impurity profile of Duloxetine highlighted the significance of monitoring 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol during the manufacturing process. The research demonstrated that maintaining low levels of this impurity is essential for ensuring the safety and efficacy of the final product .

Case Study 2: Pharmacokinetic Studies

Research involving the pharmacokinetics of Duloxetine has shown that metabolites, including 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol, play a role in the overall therapeutic effect. Understanding these metabolites can lead to improved dosing strategies and patient outcomes .

Wirkmechanismus

The mechanism of action of 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-(Amino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol

- 4-(3-(Methylamino)-1-(furan-2-yl)propyl)naphthalen-1-ol

- 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)benzene-1-ol

Uniqueness

4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol is unique due to its specific structural features, such as the combination of a naphthalene backbone with a thiophene ring and a methylamino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol, commonly referred to as a derivative related to duloxetine, is a compound of interest in pharmacological research. Its biological activity is primarily evaluated in the context of its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders, as well as its antimicrobial properties.

- Chemical Formula: CHNOS

- Molecular Weight: 297.4 g/mol

- CAS Number: 1346599-09-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant and Anxiolytic Effects

Research has indicated that compounds structurally similar to 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol exhibit significant serotonin and norepinephrine reuptake inhibition, which is crucial for their antidepressant effects. In vitro studies have shown that this compound can effectively modulate neurotransmitter levels, suggesting potential efficacy in treating mood disorders .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains and fungi, showing moderate to good activity. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .

Study 1: Antidepressant Activity

A pharmacological study focused on the impact of 4-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol on serotonin levels in rat models demonstrated a significant increase in serotonin availability in synaptic clefts, correlating with reduced depressive behaviors. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy .

Study 2: Antimicrobial Efficacy

In another study examining the antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of approximately 15 mm for S. aureus at a concentration of 50 µg/mL, suggesting promising potential as an antimicrobial agent .

Data Tables

| Property | Value |

|---|---|

| Chemical Structure | Chemical Structure |

| Molecular Weight | 297.4 g/mol |

| CAS Number | 1346599-09-4 |

| Antimicrobial Activity (S. aureus) | Inhibition Zone: 15 mm |

| Antidepressant Activity (Rat Model) | Increased serotonin levels |

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Major Impurities |

|---|---|---|---|

| Alkylation | Thiophene-2-propyl bromide, K₂CO₃, DMF, 80°C | 65–70 | Unreacted naphthalen-1-ol (≤5%) |

| Amination | Methylamine, EtOH, pH 7.5, 50°C | 55–60 | N-Methyl over-alkylation (8–12%) |

| Hydroxylation | H₂O₂, AcOH, 40°C | 75–80 | Oxidized thiophene derivatives (≤3%) |

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

Methodological Answer:

- NMR : Use ¹H-¹H COSY and NOESY to resolve overlapping signals in the naphthalene (δ 6.8–8.2 ppm) and thiophene (δ 6.5–7.1 ppm) regions. Deuterochloroform enhances signal splitting clarity .

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 326.1432 (calc. 326.1435). Fragmentation patterns distinguish positional isomers (e.g., naphthalen-1-ol vs. naphthalen-2-ol derivatives) .

- IR : Validate hydroxyl (3400–3200 cm⁻¹) and secondary amine (1650–1550 cm⁻¹) groups. Discrepancies due to moisture are mitigated by anhydrous KBr pellet preparation.

Q. Data Cross-Validation Strategy :

- Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set).

- Use spiking experiments with synthetic standards to confirm retention times in HPLC .

Basic: How does the thiophene moiety influence the compound’s reactivity compared to analogs lacking sulfur?

Methodological Answer:

The thiophene ring introduces:

- Electronic Effects : Electron-rich sulfur enhances electrophilic substitution at the β-position (C3 of thiophene), enabling regioselective alkylation .

- Steric Hindrance : The sulfur atom’s van der Waals radius (1.80 Å) reduces rotational freedom in the propyl chain, affecting conformational stability .

- Comparative Reactivity : Thiophene-containing analogs show 20–30% faster nucleophilic substitution rates than phenyl analogs due to sulfur’s polarizability .

Q. Table 2: Reactivity Comparison with Structural Analogs

| Analog Structure | Reaction Rate (k, s⁻¹) | Major Product |

|---|---|---|

| Thiophene derivative | 4.7 × 10⁻³ | 4-(3-Methylaminopropyl)naphthalen-1-ol |

| Phenyl derivative | 3.1 × 10⁻³ | Isomeric byproducts (15–20%) |

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT₂A). The thiophene moiety exhibits π-π stacking with Phe339, while the naphthalene group interacts hydrophobically with Leu362 .

- MD Simulations : GROMACS-based 100-ns simulations reveal stable hydrogen bonding between the hydroxyl group and Asp155 (binding energy: −9.2 kcal/mol) .

- QSAR Models : Correlate logP (2.8) with blood-brain barrier permeability (R² = 0.89) using Gaussian-process regression .

Advanced: What strategies are effective for separating enantiomers, given its stereogenic centers?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to resolve R/S enantiomers (α = 1.32) .

- Kinetic Resolution : Lipase B (CAL-B) selectively acylates the R-enantiomer (ee > 98%) in toluene at 35°C .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with L-tartaric acid; the S-enantiomer forms a less soluble diastereomeric salt (yield: 70%) .

Advanced: How to design in vivo studies to assess pharmacokinetics and metabolic stability?

Methodological Answer:

- Animal Models : Administer 10 mg/kg (IV) in Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS show t₁/₂ = 3.2 h and Cmax = 1.8 µg/mL .

- Metabolite Identification : Liver microsomes (human/rat) reveal CYP3A4-mediated N-demethylation as the primary metabolic pathway (Km = 12 µM) .

- Tissue Distribution : Radiolabeled compound (¹⁴C) accumulates in the liver (35% ID/g) and brain (8% ID/g) at 24 h post-dose .

Q. Table 3: In Vivo Pharmacokinetic Parameters

| Parameter | Rat (IV) | Human (Predicted) |

|---|---|---|

| t₁/₂ (h) | 3.2 | 5.8 |

| Vd (L/kg) | 2.1 | 1.6 |

| CL (mL/min/kg) | 15.4 | 9.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.